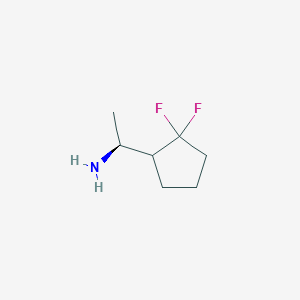
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine, also known as DFPEA, is a cyclopentylamine derivative that has been gaining attention in scientific research due to its potential therapeutic applications. DFPEA has been shown to have positive effects on the central nervous system, making it a promising compound for the development of new drugs. In
作用機序
The exact mechanism of action of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as dopamine, norepinephrine, and serotonin. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been shown to increase the levels of these neurotransmitters in the brain, leading to its positive effects on cognitive function and mood.
Biochemical and Physiological Effects
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been shown to have a number of biochemical and physiological effects. In addition to its effects on neurotransmitter levels, (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has also been shown to increase the levels of antioxidants in the brain, which can protect against oxidative stress and inflammation.
実験室実験の利点と制限
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine has a number of advantages for lab experiments. It is relatively easy to synthesize and has a low toxicity profile. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine is also highly selective for the central nervous system, making it a promising compound for the development of new drugs for neurological disorders. However, (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has some limitations. It is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the long-term effects of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine on the central nervous system.
将来の方向性
There are several future directions for research on (1S)-1-(2,2-Difluorocyclopentyl)ethanamine. One area of interest is the development of new drugs based on (1S)-1-(2,2-Difluorocyclopentyl)ethanamine for the treatment of neurological disorders. Another area of interest is the study of the long-term effects of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine on the central nervous system. Additionally, more research is needed to fully understand the mechanism of action of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine and its effects on neurotransmitter levels and BDNF expression.
Conclusion
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine is a promising compound for scientific research due to its potential therapeutic applications in the treatment of neurological disorders. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been shown to have positive effects on the central nervous system, including neuroprotective effects, improved cognitive function, and antidepressant and anxiolytic effects. While more research is needed to fully understand the long-term effects of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine on the central nervous system, (1S)-1-(2,2-Difluorocyclopentyl)ethanamine is a promising compound for the development of new drugs and the study of the central nervous system.
合成法
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine can be synthesized using a simple two-step process. The first step involves the reaction of 2,2-difluorocyclopentanone with hydrazine hydrate, resulting in the formation of 2,2-difluorocyclopentyl hydrazine. The second step involves the reduction of 2,2-difluorocyclopentyl hydrazine with sodium borohydride, leading to the formation of (1S)-1-(2,2-Difluorocyclopentyl)ethanamine.
科学的研究の応用
(1S)-1-(2,2-Difluorocyclopentyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders. Studies have shown that (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. (1S)-1-(2,2-Difluorocyclopentyl)ethanamine has also been shown to have antidepressant and anxiolytic effects in animal models.
特性
IUPAC Name |
(1S)-1-(2,2-difluorocyclopentyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c1-5(10)6-3-2-4-7(6,8)9/h5-6H,2-4,10H2,1H3/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNMJJKRRUJTFRF-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1CCCC1(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

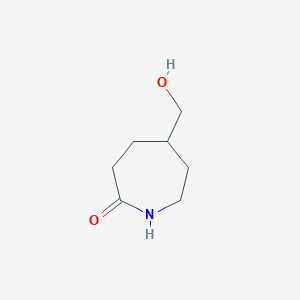
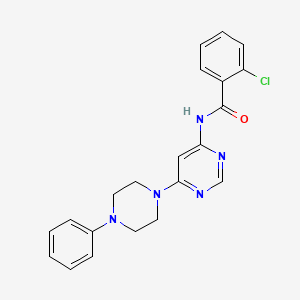
![3-chloro-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2615013.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2615018.png)
![5-benzyl-N-(4-chlorophenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2615020.png)

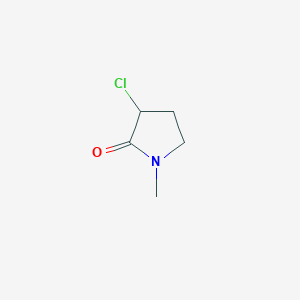
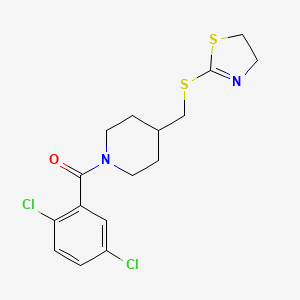
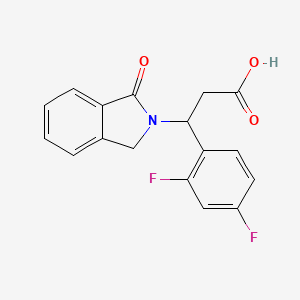

![2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-[2-(phenylcarbonyl)phenyl]acetamide](/img/structure/B2615029.png)
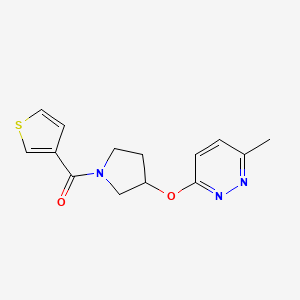
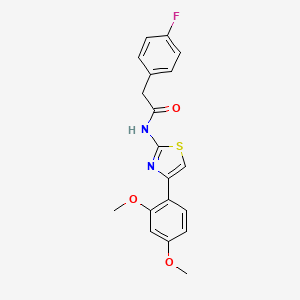
![tert-Butyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2615033.png)